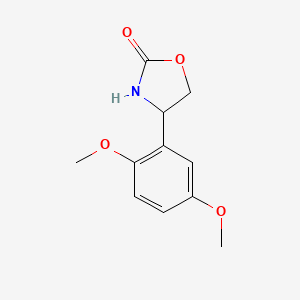

4-(2,5-Dimethoxyphenyl)oxazolidin-2-one

Description

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

4-(2,5-dimethoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO4/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |

InChI Key |

SKPJQZKIXBDMNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2COC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Amino Alcohols with Carbonyl Reagents

The foundational approach for oxazolidin-2-one synthesis involves the cyclization of 2-amino alcohols with carbonyl-containing reagents such as phosgene equivalents or carbonyldiimidazole. For 4-(2,5-Dimethoxyphenyl)oxazolidin-2-one, this method requires a pre-functionalized 2-amino alcohol bearing the 2,5-dimethoxyphenyl group at the 4-position.

Reaction Mechanism and Conditions

The cyclization typically employs triphosgene or ethyl chloroformate in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres. A base such as triethylamine or sodium hydride facilitates deprotonation, enabling nucleophilic attack of the amino group on the carbonyl carbon. For example:

$$

\text{2-Amino-4-(2,5-dimethoxyphenyl)butan-1-ol} + \text{triphosgene} \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}

$$

This method yields the target compound in moderate to high purity (60–85%) but requires stringent control of moisture and temperature.

Alkylation of Oxazolidinone Intermediates

A more efficient route involves the alkylation of pre-formed oxazolidinone scaffolds. The 4-position is functionalized via nucleophilic substitution or transition-metal-catalyzed coupling.

Enantioselective Alkylation Using Chiral Auxiliaries

The patent WO1998046577A1 describes the use of oxazolidinone derivatives as chiral auxiliaries. For example, this compound can be synthesized by alkylating a 4-unsubstituted oxazolidinone with 2,5-dimethoxybenzyl bromide. Key steps include:

- Deprotonation : Potassium bis(trimethylsilyl)amide (KHMDS) in THF at −78°C generates a reactive enolate.

- Electrophilic Quenching : Addition of 2,5-dimethoxybenzyl bromide at −40°C, followed by warming to room temperature.

- Workup : Acidic hydrolysis removes the auxiliary, yielding the product.

Table 1: Alkylation Conditions and Outcomes

| Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| KHMDS | THF | −78°C to RT | 72 | |

| NaHMDS | Toluene | −40°C | 68 |

One-Pot Synthesis via Carbamate Intermediates

The patent US6303791B1 discloses a one-pot method avoiding hazardous reagents like phosgene. This approach combines amino alcohol functionalization and cyclization in a single reaction vessel:

- Activation : Treatment of 2-amino-4-(2,5-dimethoxyphenyl)butan-1-ol with n-butyl chloroformate in ethyl acetate.

- Cyclization : Addition of aqueous sodium carbonate induces intramolecular carbamate formation.

Table 2: One-Pot Synthesis Parameters

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| n-Butyl chloroformate | Ethyl acetate | 25–30°C | 78 |

| Triphosgene | DCM | 0°C | 65 |

This method achieves higher yields (78%) with simplified purification.

Palladium-Catalyzed Coupling for Aryl Functionalization

Introducing the 2,5-dimethoxyphenyl group via cross-coupling reactions offers regioselective control. The PMC9415606 study highlights Suzuki-Miyaura coupling using palladium catalysts:

- Substrate Preparation : 4-Bromooxazolidin-2-one is treated with bis(pinacolato)diboron to form a boronic ester.

- Coupling : Reaction with 2,5-dimethoxyiodobenzene under Pd(PPh₃)₄ catalysis in dioxane/water.

$$

\text{4-Bromooxazolidin-2-one} + \text{2,5-dimethoxyiodobenzene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}

$$

Table 3: Coupling Reaction Optimization

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 65 |

| Pd₂(dba)₃ | XPhos | 72 |

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling 2-amino-4-(2,5-dimethoxyphenyl)butan-1-ol with urea derivatives achieves cyclization in 30 minutes with 70% yield, reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidinone products.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism of action makes oxazolidinones effective against multidrug-resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one

- Structure : Differs in the methoxy group positions (3,4- vs. 2,5-dimethoxy).

- Commercial Status : Discontinued (as per ), suggesting challenges in stability, synthesis, or commercial demand compared to the target compound .

Halogen-Substituted Analog: 4-(2,5-Difluorophenyl)oxazolidin-2-one

- Structure : Replaces methoxy groups with fluorines at 2,5-positions.

- Physicochemical Properties: Molecular Formula: C₉H₇F₂NO₂ (MW: 199.15) vs. C₁₁H₁₃NO₄ (MW: 223.23 for the target compound). Electron Effects: Fluorine’s electronegativity induces electron-withdrawing effects, reducing electron density on the phenyl ring. Lipophilicity: Fluorine substitution likely increases logP, enhancing membrane permeability but reducing solubility compared to the target compound .

Alkyl-Substituted Oxazolidinones: 5,5-Dimethyl-4-phenyl-oxazolidin-2-one

- Structure: Features a phenyl group and two methyl substituents on the oxazolidinone ring.

- Molecular Weight : 191.23 (lower than the target compound), suggesting reduced molecular complexity and possibly simpler synthetic routes .

Complex Derivatives from Patent Literature

- Examples : (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(4,5-dihydrooxazol-2-yl)-2-methoxyphenyl)-5,5-dimethylcyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one ().

- Chiral Centers: The (4S,5R) configuration highlights the importance of stereochemistry in biological activity, a factor less explored in the simpler 4-(2,5-dimethoxyphenyl) derivative .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2,5-Dimethoxyphenyl)oxazolidin-2-one?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key reagents include:

- Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for introducing carbonyl groups .

- Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce intermediates like ketones to alcohols .

- Cyclization : Acidic or basic conditions to form the oxazolidinone ring. For example, using carbodiimides for intramolecular amide bond formation .

Q. Critical Parameters :

- Temperature control (e.g., 0–5°C for LiAlH₄ reductions).

- Solvent selection (e.g., dichloromethane for non-polar intermediates, ethanol for polar steps) .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example:

- Crystallographic Data : A related compound, (E)-4-(2,5-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, was resolved at 140 K with an R factor of 0.046, confirming planarity of the dimethoxyphenyl moiety .

- Spectroscopic Methods :

Q. What safety protocols are essential when handling this compound in the laboratory?

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap and water; consult a physician .

- Ventilation : Use fume hoods during synthesis to avoid vapor exposure .

Advanced Research Questions

Q. How can mechanistic pathways for the reactivity of this compound be elucidated?

Mechanistic studies often combine kinetic analysis and computational modeling:

- Kinetic Profiling : Monitor reaction progress via HPLC or GC-MS under varying conditions (e.g., pH, temperature) to identify rate-determining steps .

- DFT Calculations : Predict transition states and intermediates using software like Gaussian. For example, the oxazolidinone ring’s strain energy (~10 kcal/mol) influences nucleophilic attack sites .

Case Study : A 2022 study used deuterium labeling to track hydrogen migration during ring-opening reactions, revealing a concerted mechanism .

Q. What strategies resolve contradictions in reported pharmacological activity data?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies).

- Purity Validation : HPLC purity >98% (λ = 254 nm) and LC-MS to detect trace byproducts .

- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent polarity (e.g., DMSO vs. ethanol effects on solubility) .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

SAR studies involve systematic modifications:

- Substituent Variation : Introduce halogens or alkyl groups at the 2- and 5-positions of the dimethoxyphenyl ring to assess steric/electronic effects .

- Biological Testing :

- Antimicrobial Activity : MIC assays against S. aureus and E. coli.

- Enzyme Inhibition : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) .

Example : A 2021 study found that replacing methoxy with trifluoromethyl groups increased COX-2 inhibition by 40%, attributed to enhanced hydrophobic interactions .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

Q. Notes

- Always cross-reference crystallographic data with the Cambridge Structural Database (CSRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.